2-Methyl-5-[(e)-phenyldiazenyl]pyrimidine-4,6-diamine - 5473-05-2

2-Methyl-5-[(e)-phenyldiazenyl]pyrimidine-4,6-diamine

Catalog Number: EVT-372171
CAS Number: 5473-05-2
Molecular Formula: C11H12N6
Molecular Weight: 228.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The compound "2-Methyl-5-[(e)-phenyldiazenyl]pyrimidine-4,6-diamine" represents a class of pyrimidine derivatives that have garnered attention due to their potential biological activities. Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine and benzene. The derivatives of pyrimidine, such as 2,4-diaminopyrimidines, have been extensively studied for their inhibitory effects on various enzymes, including dihydrofolate reductases (DHFR) from different organisms, which are critical for the synthesis of nucleotides and thus for cell proliferation. This analysis will delve into the synthesis, mechanism of action, and applications of these compounds in various fields, drawing from the research findings of the provided papers.

Chemical Reactions Analysis

The primary chemical reaction involving 2-[1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine is its catalytic hydrogenation, which results in the cleavage of the phenyldiazenyl group and formation of 2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-4,5,6-pyrimidinetriamine. [] This reaction is crucial for the synthesis of the target carbamate compound.

Applications in Various Fields

Analytical Chemistry and Pharmacology

The synthesized pyrimidine derivatives have shown potential as inhibitors of DHFR from various pathogens, suggesting their application in the treatment of opportunistic infections such as those caused by Pneumocystis carinii and Toxoplasma gondii13. These compounds have been evaluated for their selectivity and potency, with some showing higher selectivity for pathogenic DHFRs over mammalian DHFRs, which is a desirable trait for minimizing host toxicity3.

Antiviral Therapy

In the field of antiviral therapy, certain pyrimidine derivatives have demonstrated marked inhibitory effects on retrovirus replication in cell culture. For example, a 5-methyl derivative exhibited significant inhibition of human immunodeficiency virus (HIV) and Moloney murine sarcoma virus-induced cytopathicity, although it also showed cytostatic effects on cell cultures2. This suggests that with further optimization, these compounds could serve as leads for the development of new antiretroviral drugs.

Oncology

The antitumor potential of pyrimidine derivatives has been explored through their inhibitory effects on various DHFRs and RTKs. Compounds with modifications at the 5-position and in the side chain phenyl ring have been synthesized and evaluated for their ability to inhibit the growth of tumor cell lines in culture. Some of these compounds have been selected for further evaluation in in vivo assays due to their promising in vitro antitumor activity3. Moreover, the inhibition of RTKs by certain pyrimidine derivatives suggests their application as antitumor agents, with some compounds showing potent inhibition of multiple RTKs, including EGFR and VEGFR4.

{4,6-Diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl}methyl methylcarbamate

Compound Description: {4,6-Diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl}methyl methylcarbamate is a pharmaceutical compound prepared through a specific process described in the research. This process involves catalytic hydrogenation to cleave 2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine and precipitation of 2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-4,5,6-pyrimidinetriamine without intermediate salt formation. []

Relevance: {4,6-Diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl}methyl methylcarbamate is related to the target compound, 2-Methyl-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine, through the process used to prepare it. The preparation of this compound involves the catalytic hydrogenation of a molecule that shares the core pyrimidine-4,6-diamine structure with the target compound, albeit with different substitutions at the 2- and 5- positions. []

2-[1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine

Compound Description: 2-[1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine is a key intermediate in the synthesis of {4,6-Diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl}methyl methylcarbamate. []

Relevance: This compound is highly structurally similar to 2-Methyl-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine. Both share the core structure of a pyrimidine ring with diamino groups at the 4 and 6 positions, and a phenyldiazenyl group at the 5 position. The difference lies in the substituent at the 2 position, where the related compound has a more complex 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl group instead of a methyl group. []

2-[1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-4,5,6-pyrimidinetriamine

Compound Description: 2-[1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-4,5,6-pyrimidinetriamine is the product formed after the catalytic hydrogenation of 2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine during the synthesis of {4,6-Diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl}methyl methylcarbamate. []

Relevance: This compound is related to 2-Methyl-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine through the shared pyrimidine core structure with amino groups at the 4 and 6 positions. While the target compound has a phenyldiazenyl group at the 5 position, this related compound has an amino group at this position, reflecting the reduction process it undergoes during the synthesis. Both also have distinct substituents at the 2 position. []

N-(3-Iodophenyl)-2-methylpyrimidine-4,6-diamine

Compound Description: N-(3-Iodophenyl)-2-methylpyrimidine-4,6-diamine is a potential lung scintigraphic agent, synthesized via direct electrophilic substitution. It demonstrates high lung uptake in mice, suggesting its promise for lung perfusion scintigraphy. []

Relevance: This compound shares the 2-methylpyrimidine-4,6-diamine core structure with the target compound, 2-Methyl-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine. The main difference lies in the 5-position substituent, with N-(3-Iodophenyl)-2-methylpyrimidine-4,6-diamine having a 3-iodophenyl group directly attached to the pyrimidine ring instead of a phenyldiazenyl group. This highlights the structural modifications that can be made while retaining the core pyrimidine-4,6-diamine moiety. []

4,6-Diamino-2-methylthio-5-nitrosopyrimidine

Compound Description: 4,6-Diamino-2-methylthio-5-nitrosopyrimidine is a ligand used in the preparation of metal complexes with Pd(II), Pt(II), Ag(I), Au(III), Cd(II), and Hg(II). The ligand coordinates to the metals through the sulfur atom and/or a nitrogen atom of the pyrimidine ring. []

2-Phenyl-4,6-bis(4-aminophenoxy)pyrimidine and 1,3-Bis(5-amino-2-pyridinoxy)benzene

Compound Description: These two diamine monomers, 2-Phenyl-4,6-bis(4-aminophenoxy)pyrimidine and 1,3-Bis(5-amino-2-pyridinoxy)benzene, are used in the synthesis of highly transparent polyimides. These polyimides exhibit excellent solubility in polar solvents and have desirable thermal and mechanical properties. []

Relevance: While not directly containing the pyrimidine-4,6-diamine core, 2-Phenyl-4,6-bis(4-aminophenoxy)pyrimidine is structurally related to 2-Methyl-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine because of the shared pyrimidine ring. This compound highlights the broader use of the pyrimidine scaffold in building more complex molecules with diverse applications. []

2-[(E)-({4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}iminio)methyl]-6-hydroxyphenolate

Compound Description: This compound is a zwitterion that forms polymeric chains in its crystal structure through intermolecular hydrogen bonding. []

Relevance: This compound exhibits a 4,6-dimethylpyrimidin-2-amine group within its structure, which relates it to 2-Methyl-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine. While the target compound has a methyl group at the 2 position, this related compound features a more complex substituent at the same position. This difference demonstrates the possible variations in substitution patterns within the pyrimidine ring system. []

N-[4-Methoxy-3-(2,3,4,7-tetrahydro-1H-azepin-5-yl)phenyl]-N4,6-dimethyl-pyrimidine-2,4-diamine (F80)

Compound Description: N-[4-Methoxy-3-(2,3,4,7-tetrahydro-1H-azepin-5-yl)phenyl]-N4,6-dimethyl-pyrimidine-2,4-diamine (F80) is a known inhibitor of euchromatin histone lysine methyl transferase (EHMT2). []

Relevance: This compound features a pyrimidine-2,4-diamine core with a 4,6-dimethyl substitution pattern, similar to 2-Methyl-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine. The difference lies in the presence of a complex aromatic substituent at the 2 position in F80, in contrast to the methyl group in the target compound. This highlights the possibility of using varied substituents to modify the properties and activity of pyrimidine-diamine derivatives. []

N-(4-Methoxy-3-methylphenyl)-4,6-diphenylpyrimidin-2-amine (TP1) and 2-N-[4-Methoxy-3-(5-methoxy-3H-indol-2-yl)phenyl]-4-N,6-dimethylpyrimidine-2,4-diamine (TP2)

Compound Description: N-(4-Methoxy-3-methylphenyl)-4,6-diphenylpyrimidin-2-amine (TP1) and 2-N-[4-Methoxy-3-(5-methoxy-3H-indol-2-yl)phenyl]-4-N,6-dimethylpyrimidine-2,4-diamine (TP2) are identified as potential EHMT2 inhibitors through virtual screening and docking studies. Both compounds exhibited favorable binding affinity to EHMT2, with TP1 demonstrating better stability in molecular dynamics simulations. []

Relevance: While TP1 features a 4,6-diphenyl substitution pattern, TP2 shares a 4,6-dimethyl substitution pattern on the pyrimidine ring with the target compound, 2-Methyl-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine. Both TP1 and TP2 highlight the significance of the pyrimidine-diamine core as a potential scaffold for EHMT2 inhibition. []

4-[(5-Bromo-2-hydroxybenzylidene)amino]-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide–4-bromo-2-[(E)-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}iminio)methyl]phenolate

Compound Description: This compound is a Schiff base existing as a mixture of enolic and zwitterionic forms in the crystal structure. It features a 4,6-dimethylpyrimidin-2-amine group. []

Relevance: This compound, despite its complex structure, features a 4,6-dimethylpyrimidin-2-amine group, which directly relates it to 2-Methyl-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine. This shared structural element demonstrates the versatility of the pyrimidine-diamine scaffold as a building block for various chemical classes, including Schiff bases. []

4-Amino-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide (Sulfamethazine)

Compound Description: 4-Amino-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide, also known as sulfamethazine, is a precursor used in the synthesis of the Schiff base 4-[(5-Bromo-2-hydroxybenzylidene)amino]-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide–4-bromo-2-[(E)-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}iminio)methyl]phenolate. []

Relevance: Sulfamethazine contains a 4,6-dimethylpyrimidin-2-amine group, which directly relates it to 2-Methyl-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine. The target compound features a methyl substituent at the 2-position, while sulfamethazine has a more complex 4-aminobenzenesulfonamide substituent at the same position. This illustrates the possible variations in the 2-position substituent within the pyrimidine-diamine family. []

(E)-3-{4-[8-Fluoro-4-(4-hydroxyphenyl)-2,3-dihydrobenzo[b]oxepin-5-yl]phenyl}acrylic Acid

Compound Description: (E)-3-{4-[8-Fluoro-4-(4-hydroxyphenyl)-2,3-dihydrobenzo[b]oxepin-5-yl]phenyl}acrylic acid is a ligand-binding site (LBS) binder used as a component in the synthesis of heterodimeric estrogen receptor alpha antagonists. []

Relevance: Although not directly containing a pyrimidine ring, this compound is relevant in the context of discussing 2-Methyl-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine because it is coupled to pyrimidine-based coactivator binding site inhibitors (CBIs) to form the heterodimeric antagonists. This connection emphasizes the potential of combining pyrimidine-based components with other pharmacophores for achieving desired biological activity. []

4,6-Bis(isobutyl(methyl)amino)pyrimidine and 3-(5-Methoxy-1H-benzo[d]imidazol-2-yl)propanoic Acid

Compound Description: 4,6-Bis(isobutyl(methyl)amino)pyrimidine and 3-(5-Methoxy-1H-benzo[d]imidazol-2-yl)propanoic acid act as coactivator binding site inhibitors (CBIs) and are linked to the LBS-binder (E)-3-{4-[8-Fluoro-4-(4-hydroxyphenyl)-2,3-dihydrobenzo[b]oxepin-5-yl]phenyl}acrylic acid to form heterodimeric estrogen receptor alpha antagonists. []

Relevance: These compounds showcase the potential of pyrimidine derivatives as CBIs. While they are not structurally similar to 2-Methyl-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine, their inclusion in the heterodimeric antagonists highlights the broader utility of pyrimidine scaffolds in pharmaceutical applications. []

N,N′-Dicyclopentyl-2-methylsulfanyl-5-nitro-pyrimidine-4,6-diamine (GS39783)

Compound Description: N,N′-Dicyclopentyl-2-methylsulfanyl-5-nitro-pyrimidine-4,6-diamine (GS39783) is a GABAB receptor-positive modulator that has shown to decrease nicotine self-administration in rats, potentially with higher selectivity than GABAB receptor agonists. []

Relevance: GS39783 is a member of the pyrimidine-4,6-diamine class of compounds, just like the target compound, 2-Methyl-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine. This shared core structure emphasizes the diversity of biological activities within this chemical class, ranging from potential lung scintigraphic agents to GABAB receptor modulators. []

2-Amino-4,6-disubstituted-5-alkylpyrimidines and 1-Alkyl-4,6-diamino-1,2-dihydro-s-triazines

Compound Description: These classes of compounds, 2-Amino-4,6-disubstituted-5-alkylpyrimidines and 1-Alkyl-4,6-diamino-1,2-dihydro-s-triazines, are investigated for their hydrophobic bonding to dihydrofolic reductase. Studies have shown that the alkyl groups attached to the 5-position of pyrimidines or the 1-position of 1,2-dihydro-s-triazines exhibit strong hydrophobic bonding to the enzyme. []

Relevance: These classes of compounds, although not containing the exact core structure of 2-Methyl-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine, highlight the potential for modifying the pyrimidine scaffold with alkyl substituents to interact with biological targets. The research on these compounds emphasizes the role of hydrophobic interactions in modulating biological activity, which could be relevant for understanding the activity of the target compound. []

5-(4-Bromophenyl)-4,6-dichloropyrimidine

Compound Description: 5-(4-Bromophenyl)-4,6-dichloropyrimidine is a key intermediate in the synthesis of various pyrimidine derivatives, including dimethyl 2-(4-bromophenyl) malonate and 5-(4-bromophenyl) pyrimidine-4,6-diol, which themselves are intermediates in the preparation of more complex compounds. []

Relevance: Although not containing the diamino groups, 5-(4-Bromophenyl)-4,6-dichloropyrimidine shares the pyrimidine core structure with 2-Methyl-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine. This shared scaffold highlights the importance of the pyrimidine ring as a building block in organic synthesis, particularly for creating diverse chemical libraries for medicinal chemistry research. []

5-Alkoxy-3-methyl-1,2,4,6,8-penta-azanaphthalenes, 5,7-Dialkoxy-3-methyl-1,2,4,6,8-penta-azanaphthalenes, and Alkoxynitropyrimidines

Compound Description: These classes of compounds, 5-alkoxy-3-methyl-1,2,4,6,8-penta-azanaphthalenes, 5,7-dialkoxy-3-methyl-1,2,4,6,8-penta-azanaphthalenes, and alkoxynitropyrimidines, were investigated for their ability to undergo transetherification reactions in the presence of silver oxide. While penta-azanaphthalenes readily underwent this reaction, alkoxypyrimidines showed varied reactivity depending on the presence and position of nitro groups. []

Relevance: The alkoxynitropyrimidines, while not structurally similar to 2-Methyl-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine, highlight the reactivity of the pyrimidine ring under certain conditions. The study on transetherification reactions in this class of compounds demonstrates how substituents on the pyrimidine ring can influence its reactivity, potentially offering insights into the chemical behavior of the target compound. []

Trimethoprim {5-[(3,4,5-Trimethoxyphenyl)methyl]pyrimidine-2,4-diamine} and Sulfadimidine [4-Amino-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide]

Compound Description: Trimethoprim {5-[(3,4,5-Trimethoxyphenyl)methyl]pyrimidine-2,4-diamine} and sulfadimidine [4-amino-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide] form a 1:1 molecular complex stabilized by hydrogen bonding. This complex was studied in its methanol solvate form. []

Relevance: Both trimethoprim and sulfadimidine belong to the pyrimidine-diamine family, making them structurally related to 2-Methyl-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine. While trimethoprim has a 2,4-diamino substitution pattern, sulfadimidine, like the target compound, has a 4,6-diamino substitution. These compounds demonstrate the tendency of pyrimidine-diamines to form intermolecular interactions, such as hydrogen bonding, which could be crucial for their biological activity. []

2-Methylpyrimido[1,2-a]benzimidazol-4-ol

Compound Description: 2-Methylpyrimido[1,2-a]benzimidazol-4-ol is the confirmed product of the reaction between 2-aminobenzimidazole and ethyl acetoacetate. This compound served as a precursor for the synthesis of several related pyrimido[1,2-a]benzimidazole derivatives with varying substituents. []

Relevance: Although structurally distinct, 2-Methylpyrimido[1,2-a]benzimidazol-4-ol is related to 2-Methyl-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine due to the shared 2-methylpyrimidine core. This highlights the wider applicability of pyrimidines as building blocks in creating fused heterocyclic systems with potential biological relevance. []

4,6-[(Diamine)-5-benzylidene]-pyrimidine-2(5H)-thione (4a), (5E)-6-amine-5-[4-(dimethylamine)benzylidene]-pyrimidine-2,4(3H, 5H)-dione (5a) and its 4-fluoro analog (5b), and 4.6-[Diamine-5-benzylidene]pyrimidine-2(5H)-one (3a) and its derivatives (3b-d)

Compound Description: These series of benzylidene pyrimidine derivatives were synthesized and evaluated for their anticonvulsant activity and neurotoxicity. The compounds showed protection against seizures in animal models, with varying levels of toxicity. []

Relevance: These compounds demonstrate the potential of modifying the pyrimidine scaffold, specifically at the 5-position with a benzylidene group, for potential anticonvulsant activity. While they lack the exact diamino substitution pattern of 2-Methyl-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine, they highlight the broader possibilities of designing biologically active compounds based on the pyrimidine core. []

2-Amino-4,6-dimethoxypyrimidine, 1-Methyl-4-(2-methyl-2H-tetrazol-5-yl)-1H-pyrazole-5-sulfonamide, Phenol, N-[(4,6-Dimethoxypyrimidin-2-yl)carbamoyl]-1-methyl-4-(1-methyl-1H-tetrazol-5-yl)-1H-pyrazole-5-sulfonamide, 1,3-Bis(4,6-dimethoxypyrimidin-2-yl)urea, and Phenyl (4,6-Dimethoxypyrimidin-2-yl)carbamate

Compound Description: These six compounds were identified and characterized as impurities in azimsulfuron technical. They were isolated and characterized using various spectroscopic techniques. []

Relevance: While not structurally identical to 2-Methyl-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine, several of these compounds, particularly 2-amino-4,6-dimethoxypyrimidine, N-[(4,6-dimethoxypyrimidin-2-yl)carbamoyl]-1-methyl-4-(1-methyl-1H-tetrazol-5-yl)-1H-pyrazole-5-sulfonamide, 1,3-Bis(4,6-dimethoxypyrimidin-2-yl)urea, and Phenyl (4,6-Dimethoxypyrimidin-2-yl)carbamate, contain the pyrimidine core with various substituents, demonstrating the occurrence of this scaffold in different chemical contexts. []

2-[1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-(4-morpholinyl)pyrimidine-4,6-diamine (BAY 41-8543)

Compound Description: 2-[1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-(4-morpholinyl)pyrimidine-4,6-diamine (BAY 41-8543) is a soluble guanylate cyclase (sGC) stimulator. Studies in mice have shown that its co-administration with the PDE5 inhibitor sildenafil can restore cardiovascular modulation despite nitric oxide synthase (NOS) inhibition. []

Relevance: BAY 41-8543 shares the pyrimidine-4,6-diamine core structure with the target compound, 2-Methyl-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine, further emphasizing the diversity of biological activities associated with this chemical class. []

5-Phenyl-10-methyl-7H-pyrimido[4,5-f][1,2,4]triazolo[4,3-a][1,4]diazepine

Compound Description: 5-Phenyl-10-methyl-7H-pyrimido[4,5-f][1,2,4]triazolo[4,3-a][1,4]diazepine is a pyrimidine-based compound synthesized and evaluated for its anticonvulsant activity. It was prepared via a multi-step synthetic route involving homolytic benzoylation and subsequent modifications. []

Relevance: Despite the complex fused ring system, 5-Phenyl-10-methyl-7H-pyrimido[4,5-f][1,2,4]triazolo[4,3-a][1,4]diazepine incorporates the pyrimidine core structure, similar to 2-Methyl-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine. This highlights the versatility of the pyrimidine scaffold in constructing diverse heterocyclic frameworks with potential pharmacological applications. []

1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione (1b), 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione (1c), 1H-Pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dithione (2a) and its 1-methyl (2b) and 1-phenyl (2c) derivatives

Compound Description: These pyrazolo[3,4-d]pyrimidine thione derivatives were synthesized and assessed for their activity as amplifiers of phleomycin, an antibiotic, against E. coli. []

Relevance: These pyrazolo[3,4-d]pyrimidines, although not containing amino groups, share the pyrimidine core with 2-Methyl-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine. This structural similarity emphasizes the widespread use of the pyrimidine ring in medicinal chemistry, even in the absence of the diamino substitution pattern. []

6,7-Diaminoimidazo[1,2-a]pyrimidines

Compound Description: 6,7-Diaminoimidazo[1,2-a]pyrimidines were synthesized and used as precursors for the preparation of tricyclic compounds, including imidazo[1,2-a]triazolo[4,5-d]pyrimidines, imidazo[1,2-a]isothiazolo[3,4-e]pyrimidines, imidazo[1,2-a]purines, and imidazo[2,1-b]pteridines. []

Relevance: 6,7-Diaminoimidazo[1,2-a]pyrimidines, despite being part of a fused ring system, contain the diamino pyrimidine core similar to 2-Methyl-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine. This highlights the potential for extending the pyrimidine-diamine scaffold to create more complex heterocyclic structures with diverse biological activities. []

3,4-Diamino-1H-pyrazolo[3,4-d]pyrimidines

Compound Description: 3,4-Diamino-1H-pyrazolo[3,4-d]pyrimidines are synthesized by reacting N-substituted 4-amino-2-methylthio-6-chloropyrimidine-5-carbonitriles with methylhydrazine. The nature of the substituent at the 4-position of the pyrimidine ring does not affect the formation of the product. []

Mechanism of Action

The mechanism of action of pyrimidine derivatives primarily involves the inhibition of DHFR. DHFR is an enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate, a reaction that is crucial for the synthesis of purines and thymidylate, and therefore for DNA replication and cell division. Inhibitors of DHFR, such as the synthesized pyrimidine derivatives, can therefore act as antiproliferative agents by hindering the production of nucleotides necessary for cell growth and division. For instance, compounds synthesized as potential inhibitors of Pneumocystis carinii DHFR (pcDHFR) and Toxoplasma gondii DHFR (tgDHFR) showed potent activity and selectivity, indicating their potential as antiopportunistic infection and antitumor agents13. Additionally, some derivatives have shown inhibitory activity against receptor tyrosine kinases (RTKs), which are key regulators of cellular processes such as growth, differentiation, and metabolism, further highlighting their potential as antitumor agents4.

Properties

CAS Number

5473-05-2

Product Name

2-Methyl-5-[(e)-phenyldiazenyl]pyrimidine-4,6-diamine

IUPAC Name

2-methyl-5-phenyldiazenylpyrimidine-4,6-diamine

Molecular Formula

C11H12N6

Molecular Weight

228.25 g/mol

InChI

InChI=1S/C11H12N6/c1-7-14-10(12)9(11(13)15-7)17-16-8-5-3-2-4-6-8/h2-6H,1H3,(H4,12,13,14,15)

InChI Key

BEFUMGOCHNLNSU-UHFFFAOYSA-N

SMILES

CC1=NC(=C(C(=N1)N)N=NC2=CC=CC=C2)N

Synonyms

2-Methyl-5-(2-phenyldiazenyl)-4,6-pyrimidinediamine; 2-Methyl-5-(phenylazo)-4,6-pyrimidinediamine; NSC 29565;

Canonical SMILES

CC1=NC(=C(C(=N1)N)N=NC2=CC=CC=C2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.